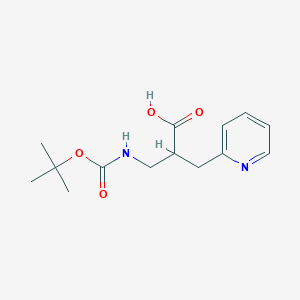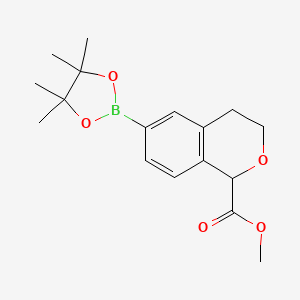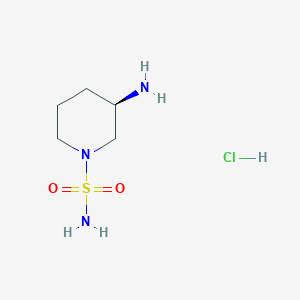
tert-butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate is an organic compound that features a tert-butyl ester group, an amino group, and a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This can be achieved using various methods, including:
Direct Esterification: The carboxylic acid is reacted with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
Transesterification: The carboxylic acid is first converted to a methyl or ethyl ester, which is then transesterified with tert-butyl alcohol using a base catalyst, such as sodium methoxide or sodium ethoxide.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Substitution: Acyl chlorides, sulfonyl chlorides, or isocyanates in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Amides, sulfonamides, or carbamates.
Aplicaciones Científicas De Investigación
tert-Butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the naphthalene ring can participate in π-π stacking interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
tert-Butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate can be compared with other similar compounds, such as:
tert-Butyl (3R)-3-amino-3-phenylpropanoate: This compound has a phenyl ring instead of a naphthalene ring, which affects its electronic and steric properties.
tert-Butyl (3R)-3-amino-3-benzylpropanoate: This compound has a benzyl group instead of a naphthalene ring, which influences its reactivity and biological activity.
The uniqueness of this compound lies in its combination of a tert-butyl ester group, an amino group, and a naphthalene ring, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C17H21NO2 |
|---|---|
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C17H21NO2/c1-17(2,3)20-16(19)11-15(18)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,11,18H2,1-3H3/t15-/m1/s1 |
Clave InChI |
WGTPOXLMCYURMA-OAHLLOKOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@H](C1=CC=CC2=CC=CC=C21)N |
SMILES canónico |
CC(C)(C)OC(=O)CC(C1=CC=CC2=CC=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


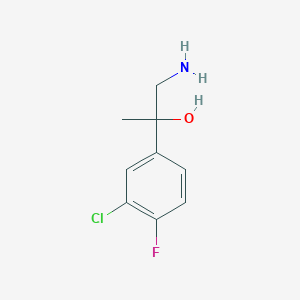
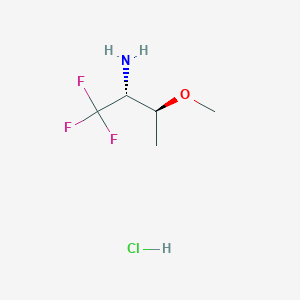
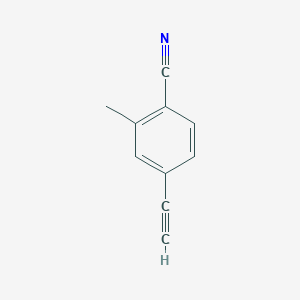
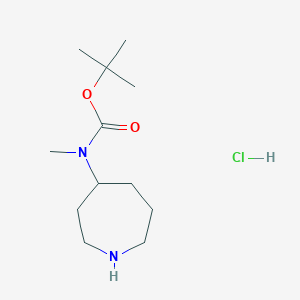
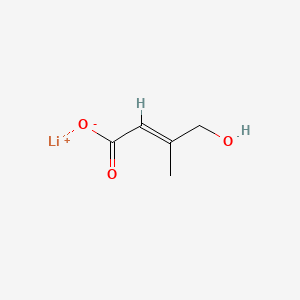
![tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13503663.png)

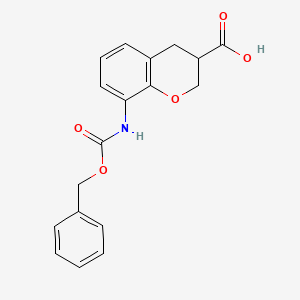
![methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13503675.png)
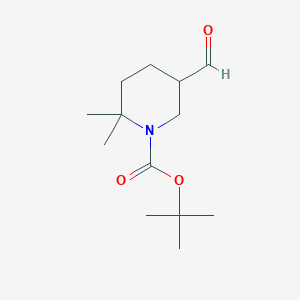
![[2,3'-Bipyrrolidin]-2'-one hydrochloride](/img/structure/B13503699.png)
